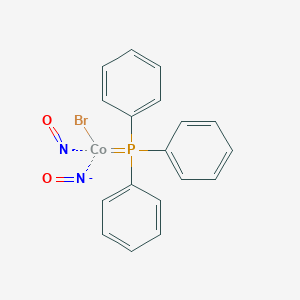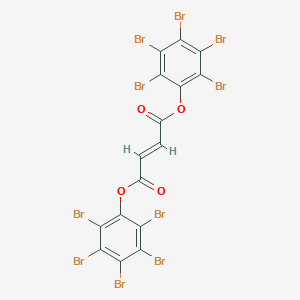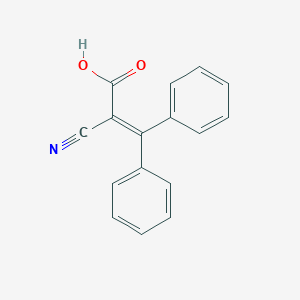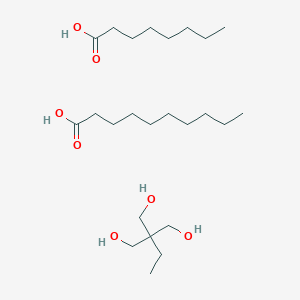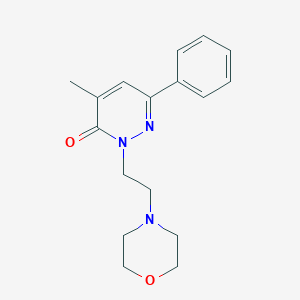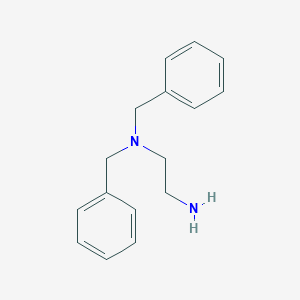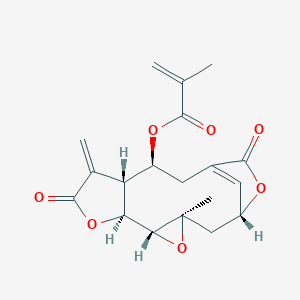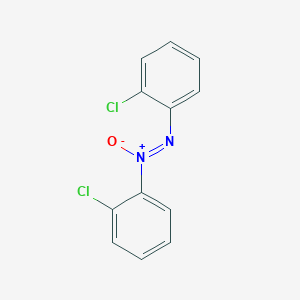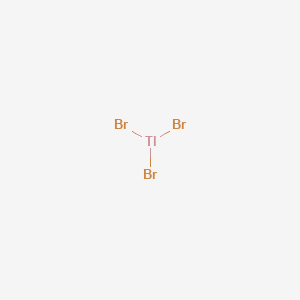
2-Hydroxycyclopent-2-en-1-one
Vue d'ensemble
Description
2-Hydroxycyclopent-2-en-1-one is a compound that is formed by the thermal degradation of ascorbic acid . It is an aroma compound formed from the reactions of L-ascorbic acid with L-threonine/L-serine at different pH values . It is also a useful compound for preparing natural flavors .
Synthesis Analysis
A series of hydroxycyclopent-2-enones have been synthesized in a single operation from simple furan substrates using an innovative continuous flow nebulizer system (NebPhotOX). Photooxygenation of the furan substrates takes place in an aerosol within the NebPhotOX system . Another synthesis method involves the use of thionyl chloride and butanone .Molecular Structure Analysis
The molecular formula of 2-Hydroxycyclopent-2-en-1-one is C5H6O2 . The molecular weight is 98.0999 . The IUPAC Standard InChI is InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 .Physical And Chemical Properties Analysis
The density of 2-Hydroxycyclopent-2-en-1-one is 1.3±0.1 g/cm3 . The boiling point is 244.8±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 56.0±6.0 kJ/mol . The flash point is 100.5±19.9 °C . The index of refraction is 1.578 . The molar refractivity is 24.4±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Derivatives
“2-Hydroxycyclopent-2-en-1-one” can be used in the synthesis of its derivatives. These derivatives can have various applications in different fields of science .
Natural Flavors
It is a useful compound for preparing natural flavors . This can be particularly useful in the food and beverage industry, where natural flavors are preferred.
Pharmacokinetics
The compound can be used in pharmacokinetics studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.
Lipophilicity Studies
“2-Hydroxycyclopent-2-en-1-one” can be used in lipophilicity studies . Lipophilicity is a property of a molecule that describes its solubility in fat compared to water. It is a concept used in many scientific fields including pharmacology, biochemistry, and medicinal chemistry.
Druglikeness Analysis
The compound can be used in druglikeness analysis . This is a way to determine if a chemical compound has properties that would make it a likely effective drug in humans.
Water Solubility Studies
“2-Hydroxycyclopent-2-en-1-one” can be used in water solubility studies . Understanding the solubility of a compound in water is crucial in many fields, including environmental science, pharmacology, and chemistry.
Safety and Hazards
2-Hydroxycyclopent-2-en-1-one is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes. Avoid breathing dust, fume, gas, mist, or vapours. Ensure adequate ventilation .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in the fragrance and flavor industry as a synthetic aromatic compound intermediate . It also participates in various organic synthesis reactions .
Mode of Action
The exact mode of action of 2-Hydroxycyclopent-2-en-1-one is not well-documented. As an intermediate in the synthesis of aromatic compounds, it likely interacts with other molecules to form complex structures. It can act as a dienophile in Diels-Alder reactions .
Biochemical Pathways
As an intermediate in organic synthesis, it likely plays a role in the formation of various complex organic compounds .
Pharmacokinetics
Given its use in the fragrance industry, it’s likely that it has good solubility in both water and organic solvents .
Result of Action
As an intermediate in the synthesis of aromatic compounds, it likely contributes to the formation of complex structures with distinct aromatic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxycyclopent-2-en-1-one. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidizing agents . The compound is volatile, and inhalation of its vapors should be avoided .
Propriétés
IUPAC Name |
2-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKYMRPOKFYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146839 | |
| Record name | 2-Hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycyclopent-2-en-1-one | |
CAS RN |
10493-98-8 | |
| Record name | 2-Hydroxy-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxycyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Hydroxycyclopent-2-en-1-one in natural product chemistry?
A1: 2-Hydroxycyclopent-2-en-1-one derivatives are found in various plant extracts and have demonstrated potential for biological activity. For instance, 4-ethyl-2-hydroxycyclopent-2-en-1-one was identified in the leaf extracts of Rumex vesicarius [], a plant traditionally used in Saudi Arabia for medicinal purposes. This compound was also detected in Ayurvedic medicines like Aragwadharishtam [] and Modified Arjunarishta [], highlighting its potential relevance in traditional medicine.
Q2: Can you elaborate on the antimicrobial activity associated with 2-Hydroxycyclopent-2-en-1-one derivatives?
A2: While the specific mechanism of action of 4-ethyl-2-hydroxycyclopent-2-en-1-one remains to be fully elucidated, its presence in Rumex vesicarius extracts, which displayed moderate to strong antimicrobial activity against various bacterial strains, suggests a potential role in the plant's defense mechanism []. Further research is needed to confirm its direct antimicrobial activity and explore potential mechanisms.
Q3: How is 2-Hydroxycyclopent-2-en-1-one used in organic synthesis?
A3: 2-Hydroxycyclopent-2-en-1-ones, particularly 3-aryl-substituted derivatives, are valuable starting materials in asymmetric synthesis. They can undergo asymmetric oxidation to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids []. This reaction is influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups generally leading to higher yields but lower enantioselectivity.
Q4: Are there any known nematicidal activities associated with 2-Hydroxycyclopent-2-en-1-one derivatives?
A4: Interestingly, a novel 2-Hydroxycyclopent-2-en-1-one derivative, 4(S)-butoxy-3-(butoxymethyl)-2-hydroxycyclopent-2-en-1-one, was isolated from the endoparasitic fungus Drechmeria coniospora YMF1.01759 []. While this specific compound wasn't directly tested for nematicidal activity, another metabolite from the same fungus, 5-hydroxymethylfuran-2-carboxylic acid, showed significant toxicity against the root knot nematode Meloidogyne incognita and inhibited egg hatching []. This finding highlights the potential of exploring D. coniospora and its metabolites, including structurally related 2-Hydroxycyclopent-2-en-1-one derivatives, for developing novel nematicides.
Q5: What analytical techniques are employed to characterize 2-Hydroxycyclopent-2-en-1-one and its derivatives?
A5: Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying and characterizing 2-Hydroxycyclopent-2-en-1-one and its derivatives in complex mixtures like plant extracts and fungal cultures [, , , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, allowing for structural identification by comparing the obtained spectra to reference databases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



